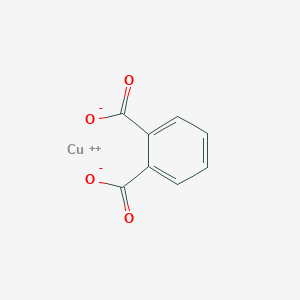

Copper phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cu/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLWPQCXDSGBU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143079 | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-30-2 | |

| Record name | Copper phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Copper Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of copper(II) phthalate (B1215562). The information compiled herein is intended to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the methodologies involved in the preparation and analysis of this metallo-organic compound.

Introduction

Copper(II) phthalate (C₈H₄CuO₄) is a metal-organic complex with a molecular weight of 227.66 g/mol .[1] It exists as a blue crystalline substance and can be found in various hydrated forms, most commonly as a monohydrate (C₈H₄CuO₄·H₂O). The structure involves the coordination of copper(II) ions with the carboxylate groups of the phthalate ligand. This guide will focus on the synthesis of copper(II) phthalate monohydrate and its subsequent characterization through various analytical techniques.

Synthesis of Copper(II) Phthalate Monohydrate

A common and straightforward method for the synthesis of copper(II) phthalate monohydrate is through a precipitation reaction involving basic copper carbonate and phthalic acid in an aqueous solution.

Experimental Protocol

Materials:

-

Basic copper carbonate (CuCO₃·Cu(OH)₂)

-

Phthalic acid (C₈H₆O₄)

-

Distilled water

Procedure:

-

An aqueous solution of phthalic acid is prepared by dissolving it in distilled water.

-

Basic copper carbonate is gradually added to the phthalic acid solution until a saturated solution is achieved.

-

The excess solid basic copper carbonate is removed from the solution by filtration. The resulting filtrate should have a pH of approximately 5.

-

The filtrate is then left to evaporate slowly at room temperature.

-

Blue, air-stable crystals of copper(II) phthalate monohydrate will form upon evaporation.

-

The crystals are separated from the solution, washed several times with distilled water, and then air-dried.[2]

Characterization of Copper(II) Phthalate

A comprehensive characterization of the synthesized copper(II) phthalate is crucial to confirm its identity, purity, and structural properties. The following are key analytical techniques employed for this purpose.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of elements (Carbon, Hydrogen, and Copper) in the synthesized compound, which is then compared with the theoretical values for copper(II) phthalate monohydrate.

Table 1: Elemental Analysis Data for Copper(II) Phthalate Monohydrate

| Element | Experimental (%)[2] | Calculated (%) |

| Copper (Cu) | 25.4 | 25.85 |

| Carbon (C) | 38.9 | 39.09 |

| Hydrogen (H) | 2.5 | 2.46 |

Spectroscopic Analysis

FTIR spectroscopy is utilized to identify the functional groups present in the copper(II) phthalate molecule by analyzing the absorption of infrared radiation.

Experimental Protocol:

-

The FTIR spectrum of the solid sample is typically recorded using the KBr pellet technique.

-

A small amount of the dried copper(II) phthalate sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

Interpretation of Key Peaks: The FTIR spectrum of copper(II) phthalate would be expected to show characteristic absorption bands for the carboxylate groups and the aromatic ring of the phthalate ligand. The coordination of the carboxylate groups to the copper ion will cause a shift in the stretching frequencies of the C=O and C-O bonds compared to free phthalic acid.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to confirm the presence of the copper(II) ion in a specific coordination environment.

Experimental Protocol:

-

A dilute solution of copper(II) phthalate is prepared in a suitable solvent (e.g., water).

-

The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

Interpretation of Spectrum: Aqueous solutions of copper(II) salts typically exhibit a broad absorption band in the visible region (around 600-800 nm) due to d-d electronic transitions of the Cu²⁺ ion. The exact position and intensity of this peak can provide insights into the coordination geometry of the copper ion.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of the synthesized compound. The diffraction pattern provides information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Experimental Protocol:

-

A powdered sample of the crystalline copper(II) phthalate is used.

-

The sample is exposed to a monochromatic X-ray beam (commonly CuKα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Interpretation: The resulting X-ray diffractogram will show a series of peaks at specific 2θ values. These peak positions and their relative intensities are characteristic of the crystalline phase of copper(II) phthalate monohydrate. The d-spacing values calculated from the peak positions can be compared with standard crystallographic databases for phase identification. The final decomposition product of copper(II) phthalate monohydrate at 823 K has been identified as a mixture of CuO and Cu₂O based on its X-ray diffraction pattern.[2]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of copper(II) phthalate monohydrate.

Experimental Protocol:

-

A small, accurately weighed sample of the compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

TGA measures the change in mass of the sample as a function of temperature.

-

DSC measures the heat flow into or out of the sample relative to a reference as a function of temperature.

Interpretation of Thermal Decomposition: The thermal decomposition of copper(II) phthalate monohydrate occurs in three distinct steps:

-

Dehydration (Step 1): The monohydrate loses water to form the hemihydrate.

-

Dehydration (Step 2): The hemihydrate further dehydrates to form anhydrous copper(II) phthalate.

-

Decomposition: The anhydrous copper(II) phthalate decomposes to form copper oxides.[2]

Table 2: Thermal Decomposition Data for Copper(II) Phthalate Monohydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Activation Energy (kJ/mol)[2] |

| Monohydrate → Hemihydrate | ~100 - 150 | ~3.7 | 99.7 |

| Hemihydrate → Anhydrous | ~170 - 200 | ~3.7 | 171 ± 8 |

| Anhydrous → Copper Oxides | > 260 | - | 178 ± 8 |

Microscopic Analysis (SEM/TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of the synthesized copper(II) phthalate crystals at the micro- and nanoscale.

Experimental Protocol:

-

SEM: A small amount of the crystalline powder is mounted on a sample holder and coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The surface of the sample is then scanned with a focused beam of electrons.

-

TEM: A very dilute suspension of the finely ground crystals is prepared in a suitable solvent and a drop is placed on a TEM grid. The solvent is allowed to evaporate, and the sample is then imaged using a transmitted beam of electrons.

Data Interpretation:

-

SEM images provide information about the surface topography, shape, and size distribution of the copper phthalate crystals.

-

TEM images can reveal details about the internal structure, crystallinity, and lattice fringes of the material.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

Caption: Synthesis workflow for copper(II) phthalate monohydrate.

Caption: Characterization workflow for copper(II) phthalate.

Conclusion

This technical guide has outlined the fundamental procedures for the synthesis and comprehensive characterization of copper(II) phthalate. The provided experimental protocols and data interpretation guidelines offer a solid foundation for researchers and scientists. The detailed characterization using a suite of analytical techniques is essential for ensuring the quality and purity of the synthesized compound, which is a prerequisite for its potential applications in various scientific fields, including drug development.

References

An In-depth Technical Guide on the Core Properties of Copper(II) Phthalate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of copper(II) phthalate (B1215562) crystals. The information presented herein is intended to support research and development efforts, particularly in the fields of materials science and drug discovery, by offering detailed insights into the synthesis, structure, and physicochemical characteristics of this coordination complex.

Introduction

Copper(II) phthalate is a metal-organic complex composed of a central copper(II) ion coordinated to a phthalate ligand.[1] This compound has garnered interest due to its intriguing structural chemistry and its potential biological activities, including antimicrobial and antitumor properties.[1] Understanding the basic properties of copper(II) phthalate crystals is crucial for harnessing their potential in various applications. This guide summarizes the key physical, chemical, and structural data, provides detailed experimental protocols for its synthesis and characterization, and visualizes key processes and relationships.

Physicochemical Properties

Copper(II) phthalate is a blue crystalline substance with the molecular formula C₈H₄CuO₄ and a molecular weight of 227.66 g/mol .[1][2] It exhibits limited solubility in water.[1] The compound can exist in various hydrated forms, with the monohydrate being a common and well-characterized state.[1][3]

Data Summary

The following tables summarize the key quantitative data for copper(II) phthalate and its monohydrate form.

Table 1: General Properties of Copper(II) Phthalate

| Property | Value |

| Molecular Formula | C₈H₄CuO₄ |

| Molecular Weight | 227.66 g/mol [1][2] |

| Appearance | Blue crystalline substance[1][3] |

| Boiling Point | 378.3°C at 760 mmHg[1] |

| Flash Point | 196.7°C[1] |

Table 2: Crystal Structure of Copper(II) Phthalate Monohydrate

| Property | Value |

| Crystal System | Monoclinic[4] |

| Space Group | P2₁/c[4] |

| a | 26.10 Å[4] |

| b | 9.79 Å[4] |

| c | 6.67 Å[4] |

| β | 93.9°[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of copper(II) phthalate monohydrate crystals.

Synthesis of Copper(II) Phthalate Monohydrate Crystals

This protocol is adapted from the method described by Brown and Tcheng.[3]

Materials:

-

Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)

-

Phthalic acid (C₈H₆O₄)

-

Distilled water

Procedure:

-

Prepare a saturated aqueous solution of phthalic acid.

-

Gradually add basic copper(II) carbonate to the phthalic acid solution with constant stirring until the solution is saturated with the copper salt and a pH of approximately 5 is achieved.

-

Filter the solution to remove any excess solid copper carbonate.

-

Allow the resulting clear blue filtrate to evaporate slowly at room temperature.

-

Blue, air-stable crystals of copper(II) phthalate monohydrate will form over time.

-

Separate the crystals from the solution by filtration.

-

Wash the collected crystals several times with distilled water.

-

Air-dry the crystals.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure and lattice parameters of the synthesized copper(II) phthalate monohydrate crystals.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).

Procedure:

-

Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer head.

-

Data Collection:

-

Set the data collection temperature (e.g., room temperature or a low temperature like 100 K to reduce thermal vibrations).

-

Perform an initial scan to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames with a defined oscillation range and exposure time per frame.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Spectroscopic Analysis

Objective: To identify the functional groups present in the copper(II) phthalate monohydrate crystals.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground copper(II) phthalate monohydrate crystals with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the carboxylate groups, the aromatic ring of the phthalate ligand, and the coordinated water molecules.

Objective: To study the electronic transitions of the copper(II) ion in the complex.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare solutions of copper(II) phthalate in a suitable solvent (e.g., a solvent in which it has some, even if limited, solubility) at various known concentrations.

-

Data Acquisition:

-

Use a quartz cuvette with a defined path length (e.g., 1 cm).

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the sample solutions over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) for the observed electronic transitions.

Thermal Analysis

Objective: To investigate the thermal stability and decomposition behavior of copper(II) phthalate monohydrate.

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) or a differential scanning calorimeter (DSC).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the copper(II) phthalate monohydrate crystals into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Data Acquisition:

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously monitor the sample's weight (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.

-

The experiment is typically conducted under a controlled atmosphere, such as nitrogen or air.

-

-

Data Analysis: Analyze the TGA curve to identify the temperature ranges of weight loss, corresponding to dehydration and decomposition steps.[3] The DTA/DSC curve will indicate whether these processes are endothermic or exothermic.

Biological Activity and Mechanism of Action

Copper(II) phthalate complexes have demonstrated notable biological activity, particularly their interaction with DNA and potential as anticancer agents.

Interaction with DNA and Cytotoxicity

Studies have shown that copper(II) phthalate complexes can bind to DNA, with a likely mode of interaction being intercalation into the minor groove. This interaction, in the presence of a reducing agent, can lead to the cleavage of the DNA strands. The cytotoxic effects of these complexes are attributed to their ability to generate reactive oxygen species (ROS), with superoxide (B77818) radicals playing a significant role. This ROS-mediated oxidative stress can induce damage to cellular components, including DNA, ultimately leading to apoptosis.

The following diagram illustrates the proposed signaling pathway for copper(II) phthalate-induced cell death.

Caption: Proposed mechanism of copper(II) phthalate-induced cytotoxicity.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis and characterization of copper(II) phthalate crystals as detailed in this guide.

Caption: Workflow for the synthesis and characterization of copper(II) phthalate crystals.

Conclusion

This technical guide has provided a detailed overview of the basic properties of copper(II) phthalate crystals, with a focus on providing actionable information for researchers, scientists, and drug development professionals. The summarized data, detailed experimental protocols, and visualized workflows and mechanisms of action offer a solid foundation for further investigation and application of this promising compound. The unique biological activities of copper(II) phthalate, particularly its interaction with DNA and induction of apoptosis, warrant further exploration in the context of developing novel therapeutic agents.

References

- 1. Excessive copper induces the production of reactive oxygen species, which is mediated by phospholipase D, nicotinamide adenine dinucleotide phosphate oxidase and antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase and Texture of Solution-Processed Copper Phthalocyanine Thin Films Investigated by Two-Dimensional Grazing Incidence X-Ray Diffraction [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Copper(II) Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of copper(II) phthalate (B1215562). It delves into the intricate details of its crystal lattice, coordination geometry, and spectroscopic signature. The information presented herein is intended to be a valuable resource for researchers and professionals involved in materials science, coordination chemistry, and drug development, where understanding the fundamental properties of metal-organic complexes is paramount.

Molecular Structure and Bonding

Copper(II) phthalate (C₈H₄CuO₄) is a metal-organic complex formed between a copper(II) ion and the dianion of phthalic acid.[1] Its structure is characterized by the coordination of the copper(II) ion with the carboxylate groups of the phthalate ligand. This interaction leads to the formation of a coordination polymer. The compound can exist in various hydrated forms, with copper(II) phthalate monohydrate (C₈H₄CuO₄·H₂O) being a well-characterized example.[1]

The coordination geometry around the central copper(II) ion is typically a distorted octahedron, a consequence of the Jahn-Teller effect.[1] In the monohydrate form, the copper atom is coordinated to oxygen atoms from both the phthalate ligands and water molecules. This arrangement creates a complex three-dimensional network where the phthalate and water molecules act as bridging ligands, connecting adjacent copper centers.[1]

In the crystal structure of copper(II) phthalate monohydrate, there are two distinct copper atom environments. One copper atom is coordinated to two water molecules and four oxygen atoms from phthalate groups. The other copper atom is also coordinated to two water molecules and four phthalate oxygen atoms, but with different bond lengths. The phthalate ligand itself acts as a bridging unit, with one carboxylate group binding to one copper(II) ion in a bidentate fashion, while the other carboxylate group coordinates to a neighboring copper(II) ion in a monodentate fashion.[1] This intricate bonding arrangement results in a polymeric chain structure.

Quantitative Data

Crystallographic Data for Copper(II) Phthalate Monohydrate

The following table summarizes the crystallographic data for copper(II) phthalate monohydrate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.6652(3) Å |

| b | 11.1709(3) Å |

| c | 14.0532(4) Å |

| α | 90° |

| β | 105.293(3)° |

| γ | 90° |

| Volume | 1831.28(9) ų |

| Z | 4 |

Data sourced from a study on a phthalate-bridged copper(II) complex.[2]

Selected Mean Bond Lengths in Copper(II) Phthalate Monohydrate

| Bond | Mean Length (Å) |

| Cu-O (phthalate) | 1.938 - 1.962 |

| Cu-O (water) | 2.462 - 2.577 |

Note: These are mean values from a crystallographic study and individual bond lengths may vary.

Spectroscopic Data

The spectroscopic properties of copper phthalate are closely related to those of the more extensively studied copper phthalocyanine (B1677752). The following tables provide a summary of key spectroscopic features.

FTIR Spectroscopic Data for Copper Phthalocyanine (for comparative purposes)

| Wavenumber (cm⁻¹) | Assignment |

| 1612.5 | C-C or C-N stretching of phthalocyanine ring |

| 1508.3 | C-C or C-N stretching of phthalocyanine ring |

| 1421.5 | C-C or C-N stretching of phthalocyanine ring |

| 1334.7 | C-C or C-N stretching of phthalocyanine ring |

| 1286.5 | C-C or C-N stretching of phthalocyanine ring |

| 1166.9 | In-plane C-H bending of benzene (B151609) ring |

| 1120.6 | In-plane C-H bending of benzene ring |

| 1091.7 | C-C or C-N stretching of phthalocyanine ring |

| 900.7 | Cu-N stretching |

| 871.8 | Out-of-plane C-H bending of benzene ring |

| 754.1 | Out-of-plane C-H bending of benzene ring |

| 723.3 | Out-of-plane C-H bending of benzene ring |

Data sourced from a study on modified copper (II) phthalocyanine particles.[3]

Raman Spectroscopic Data for Copper Phthalocyanine (for comparative purposes)

| Raman Shift (cm⁻¹) | Assignment |

| 1530 | Pyrrole stretching |

| 1450 | C-C stretching (benzene) |

| 1340 | C-N stretching |

| 1140 | C-H bending |

| 749 | Macrocycle breathing |

| 680 | Phthalocyanine ring deformation |

Note: The Raman spectrum of this compound itself is not as well-documented in readily available literature.

UV-Vis Spectroscopic Data for Copper Phthalocyanine (for comparative purposes)

| Absorption Band | Wavelength Range (nm) | Description |

| Q-band | 600-700 | π-π* transition in the phthalocyanine macrocycle |

| B-band (Soret) | 300-400 | π-π* transition in the phthalocyanine macrocycle |

The UV-Vis spectrum of this compound in solution typically shows a broad absorption band in the visible region due to d-d transitions of the Cu(II) ion, with a maximum around 805 nm for aqueous solutions.[4]

Experimental Protocols

Synthesis of Copper(II) Phthalate Monohydrate

A common method for the synthesis of copper(II) phthalate is through a precipitation reaction.[1]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium hydrogen phthalate (KHP)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of potassium hydrogen phthalate.

-

Slowly add an aqueous solution of copper(II) sulfate to the KHP solution with constant stirring.

-

A blue precipitate of copper(II) phthalate will begin to form.

-

Continue stirring the mixture for a period of time (e.g., 2 hours) to ensure complete reaction.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid, for instance, in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic arrangement, unit cell dimensions, bond lengths, and bond angles of a single crystal of copper(II) phthalate monohydrate.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of copper(II) phthalate monohydrate is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Analysis

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in copper(II) phthalate and to probe the coordination environment of the copper ion.

Methodology:

-

Sample Preparation: A small amount of the dried copper(II) phthalate sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different vibrational modes of the molecule, such as C=O, C-O, C-C, and Cu-O stretching and bending vibrations.

3.3.2. Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR spectroscopy, particularly for non-polar bonds.

Methodology:

-

Sample Preparation: A small amount of the powdered copper(II) phthalate sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser source, and the scattered light is collected and analyzed by a Raman spectrometer.

-

Data Analysis: The Raman spectrum is analyzed to identify the characteristic Raman shifts corresponding to the vibrational modes of the molecule.

3.3.3. UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the copper(II) phthalate complex.

Methodology:

-

Sample Preparation: A solution of copper(II) phthalate is prepared in a suitable solvent (e.g., water or an organic solvent).

-

Data Acquisition: The UV-Vis spectrum of the solution is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-900 nm).

-

Data Analysis: The spectrum is analyzed to identify the absorption maxima (λmax) and molar absorptivity (ε) of the electronic transitions, which can provide information about the d-d transitions of the Cu(II) ion and any charge-transfer bands.

Visualizations

Caption: Workflow for the synthesis of Copper(II) Phthalate Monohydrate.

Caption: Experimental workflow for the analysis of Copper(II) Phthalate.

References

A Technical Guide to the Solubility of Copper(II) Phthalate in Organic Solvents

Executive Summary

Copper(II) phthalate (B1215562) (C₈H₄CuO₄) is a metal-organic complex whose solubility characteristics are crucial for its application in catalysis, organic synthesis, and as a pigment.[1][2] This technical guide provides a comprehensive overview of the known solubility properties of copper(II) phthalate in organic solvents. Due to a notable lack of specific quantitative data in publicly accessible literature, this document focuses on qualitative descriptions, factors influencing solubility, and standardized methodologies for its experimental determination. This guide differentiates clearly between copper(II) phthalate and the structurally distinct, more soluble copper(II) phthalocyanine (B1677752) compounds.

Solubility Profile of Copper(II) Phthalate

A thorough review of scientific databases and chemical literature reveals a significant scarcity of precise, quantitative solubility data (e.g., in g/L or mol/L) for copper(II) phthalate in common organic solvents. Many chemical property databases explicitly list its solubility as "N/A" or describe it as having limited solubility in water.[1][2][3]

It is critical to distinguish copper(II) phthalate from copper(II) phthalocyanines. The latter are large macrocyclic complexes known for their excellent solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[4] This high solubility is a property of the phthalocyanine structure and should not be attributed to the simpler copper(II) phthalate salt.

Qualitative Solubility Data

The available information on the solubility of copper(II) phthalate is primarily qualitative. The table below summarizes these general observations.

| Solvent Class | Solvent Examples | Reported Solubility of Copper(II) Phthalate | Reference |

| Polar Protic | Water, Ethanol, Methanol | Limited / Low | [1] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Data not available; expected to be low | General chemical principles |

| Non-Polar | Hexane, Toluene | Expected to be insoluble | [5] |

Factors Influencing Solubility

The solubility of a metal-organic compound like copper(II) phthalate is governed by several key physicochemical factors.[6][7] Understanding these principles allows researchers to predict solubility trends and select appropriate solvent systems. The interplay of these factors is visualized in the diagram below.

-

Polarity: The principle of "like dissolves like" is paramount.[8] Copper(II) phthalate, being a salt of a divalent metal and a dicarboxylic acid, possesses significant ionic character. It is therefore expected to be more soluble in polar solvents than in non-polar ones like hexane.[5]

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat.[6][7] An increase in temperature provides the necessary energy to overcome the crystal lattice forces of the solute.[8]

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate, as they require the creation of a larger cavity in the solvent structure.[8]

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[7]

Experimental Protocol for Solubility Determination

Given the absence of published data, researchers may need to determine the solubility of copper(II) phthalate experimentally. A common and reliable approach is the gravimetric method for generating a saturated solution at a constant temperature.

Generalized Gravimetric Method

This protocol outlines the steps to determine the solubility of a sparingly soluble solid in an organic solvent.

Methodology Details:

-

Preparation: Add an excess amount of finely powdered copper(II) phthalate to a precisely measured volume of the organic solvent of interest in a sealed, thermostatted vessel. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Separation: After equilibration, agitation is stopped, and the undissolved solid is allowed to sediment. A known volume of the clear, saturated supernatant is carefully withdrawn. To prevent transferring any solid particles, a syringe fitted with a sub-micron filter (compatible with the solvent) should be used.

-

Quantification:

-

The collected aliquot of the saturated solution is transferred to a pre-weighed, dry container.

-

The solvent is completely removed by evaporation. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating in a fume hood, depending on the solvent's boiling point.

-

The container with the dried copper(II) phthalate residue is weighed again.

-

-

Calculation: The mass of the dissolved copper(II) phthalate is determined by subtracting the initial weight of the container from the final weight. The solubility is then calculated using the following formula:

Solubility (g/L) = Mass of Residue (g) / Volume of Aliquot (L)

Conclusion

While copper(II) phthalate is a compound of interest in various chemical fields, its solubility in organic solvents is not well-documented in a quantitative manner. This guide consolidates the available qualitative information, outlines the key theoretical factors that govern its solubility, and provides a robust, generalized experimental protocol for its determination. Researchers requiring precise solubility data are encouraged to perform such experimental measurements to inform their work in areas like reaction optimization, formulation development, and materials science.

References

- 1. This compound (10027-30-2) for sale [vulcanchem.com]

- 2. Cas 10027-30-2,this compound | lookchem [lookchem.com]

- 3. Cas 16223-74-8,COPPER(II) PHTHALATE | lookchem [lookchem.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Unraveling the Thermal Degradation of Copper Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of copper phthalate (B1215562). Synthesizing data from multiple analytical studies, this document details the experimental methodologies, quantitative degradation data, and the mechanistic pathways involved in the thermal breakdown of this metallo-organic compound. The information presented herein is intended to serve as a valuable resource for professionals in research and development, particularly in fields where the thermal stability of such compounds is of critical importance.

Executive Summary

The thermal decomposition of copper(II) phthalate, particularly in its monohydrated form, is a multi-step process initiated by dehydration, followed by the decomposition of the anhydrous salt to form copper oxide. The process is characterized by distinct temperature ranges for each stage and is influenced by factors such as heating rate. This guide presents a consolidation of thermogravimetric and differential scanning calorimetry data, outlines the experimental protocols for these analyses, and visualizes the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of copper(II) phthalate monohydrate proceeds through a sequential process involving dehydration and subsequent breakdown of the organic moiety. The process can be summarized in the following key stages:

-

Dehydration (Step 1): The initial phase involves the loss of a water molecule to form a hemihydrate. This step follows a unimolecular kinetic law.[1][2]

-

Dehydration (Step 2): The hemihydrate further dehydrates to yield anhydrous copper(II) phthalate. This stage is governed by a phase boundary model.[1][2]

-

Decomposition: The final stage is the decomposition of the anhydrous copper(II) phthalate. This breakdown follows the Erofeev-Avrami equation, ultimately yielding cupric oxide (CuO) as the final solid residue.[1][2] Under certain conditions, such as rapid heating, the formation of cuprous oxide (Cu₂O) has also been observed.[3]

The following diagram illustrates the logical progression of the thermal decomposition of copper(II) phthalate monohydrate.

Caption: Logical workflow of the thermal decomposition of copper(II) phthalate monohydrate.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of copper(II) phthalate and its hydrated forms.

Table 1: Isothermal Decomposition Stages and Activation Energies

| Decomposition Stage | Temperature Range (K) | Kinetic Model | Activation Energy (kJ/mol) | Reference |

| Cu(II)Phthalate·H₂O → Cu(II)Phthalate·0.5H₂O | 393 - 413 | Unimolecular Law | 99.7 | [1] |

| Cu(II)Phthalate·0.5H₂O → Anhydrous Cu(II)Phthalate | 443 - 473 | Phase Boundary Model | 171 ± 8 | [1] |

| Anhydrous Cu(II)Phthalate → Decomposition Products | 533 - 553 | Erofeev-Avrami Eq. | 178 ± 8 | [1] |

| Isothermal Decomposition of Anhydrous Salt (Overall) | 533 - 553 | Erofeev-Avrami Eq. | 38.8 ± 4.2 | [4] |

Table 2: Non-Isothermal Decomposition of Copper(II) Benzenedicarboxylates (Heating Rate: 5 deg/min)

| Compound | Decomposition Step | Temperature Range (K) | Final Product | Reference |

| Copper(II) o-phthalate dihydrate | Dehydration (loss of 0.5 H₂O) | 338 - 393 | - | [3] |

| Dehydration (loss of 2 H₂O) | 403 - 453 | Anhydrous Salt | [3] | |

| Decomposition of Anhydrous Salt | 593 - 673 | CuO | [3] | |

| Copper(II) m-phthalate pentahydrate | Dehydration (loss of 4 H₂O) | 353 - 543 | Monohydrate | [3] |

| Decomposition of Monohydrate | 533 - 733 | CuO | [3] | |

| Copper(II) p-phthalate | Dehydration (two stages) | - | Anhydrous Salt | [3] |

| Decomposition of Anhydrous Salt | - | CuO | [3] |

Table 3: Non-Isothermal Decomposition of Copper(II) Benzenedicarboxylates (Heating Rate: 10 deg/min)

| Compound | Decomposition Step | Temperature Range (K) | Final Product | Reference |

| Copper(II) o-phthalate dihydrate | Dehydration (two steps) | - | Anhydrous Salt | [3] |

| Decomposition of Anhydrous Salt | 533 - 733 | Cu₂O, then CuO | [3] | |

| Copper(II) m-phthalate pentahydrate | Dehydration (loss of 3 H₂O) | 333 - 468 | Dihydrate | [3] |

| Decomposition of Dihydrate | 533 - 833 | CuO | [3] | |

| Copper(II) p-phthalate | Dehydration (two stages) | - | Anhydrous Salt | [3] |

| Decomposition of Anhydrous Salt | - | CuO | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the thermal analysis of copper phthalate.

Synthesis of Copper(II) Phthalate Monohydrate

Crystals of copper(II) phthalate monohydrate can be prepared by adding basic copper carbonate to an aqueous solution of phthalic acid until a saturated solution is obtained.[1][4] The excess solid carbonate is then removed by filtration. The resulting filtrate, with a pH of approximately 5, is left to evaporate slowly, leading to the formation of blue, air-stable crystals.[1][4] These crystals are then separated, washed multiple times with distilled water, and air-dried.[1][4]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A derivatograph, such as the Paulik-Paulik-Erdey MOM derivatograph, is typically used for simultaneous TGA and DTA studies.[4]

-

Sample Preparation: A small quantity of the powdered sample (e.g., 5-20 mg) is placed in a crucible, commonly made of alumina.[5]

-

Atmosphere: The analysis is generally conducted in a controlled atmosphere, such as air or an inert gas like nitrogen, with a defined flow rate.[3][6]

-

Heating Program: The sample is subjected to a programmed temperature increase, either at a constant heating rate (non-isothermal) or held at specific temperatures for a period (isothermal).[1][3] Common heating rates for non-isothermal studies are 5 and 10 deg/min.[3]

-

Data Acquisition: The instrument continuously measures the mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.[7][8]

The following diagram outlines a typical experimental workflow for TGA/DTA analysis.

Caption: General experimental workflow for Thermogravimetric and Differential Thermal Analysis.

Characterization of Decomposition Products

The solid and volatile products of the thermal decomposition are characterized using various analytical techniques to elucidate the reaction mechanism.

-

Elemental Analysis: The elemental composition of the intermediates and the final residue is determined to confirm their chemical formula.[1][4]

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the functional groups present in the reactant, intermediates, and solid products. For instance, the disappearance of bands associated with coordinated water confirms dehydration.[4]

-

Reflectance Spectroscopy: Changes in the coordination environment of the copper ion during decomposition can be monitored by measuring the reflectance spectra of the solid samples at different stages.[4]

-

X-ray Powder Diffraction (XRD): XRD patterns are used to determine the crystalline structure of the initial compound, intermediates, and the final copper oxide residue.[1][4]

-

Microscopy: A polarizing microscope can be used to observe changes in the crystal morphology, such as the formation of product nuclei, during the decomposition process.[4]

-

Analysis of Volatile Products: The volatile organic compounds evolved during decomposition, such as phthalic anhydride, can be collected and identified using standard organic tests, melting point determination, and IR spectroscopy.[4]

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that has been thoroughly characterized by a variety of analytical techniques. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding the thermal stability and degradation kinetics of this compound. This information is crucial for its handling, storage, and application in various industrial and research settings, including its potential use as a precursor for the synthesis of copper-based materials. Further research could focus on the influence of different atmospheres and pressures on the decomposition pathway and the nature of the final products.

References

- 1. akjournals.com [akjournals.com]

- 2. This compound (10027-30-2) for sale [vulcanchem.com]

- 3. akjournals.com [akjournals.com]

- 4. akjournals.com [akjournals.com]

- 5. epfl.ch [epfl.ch]

- 6. Intercalation of Copper Phthalocyanine Within Bulk Graphite as a New Strategy Toward the Synthesis of CuO-Based CO Oxidation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

spectroscopic analysis of copper phthalate (UV-Vis, IR, Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy—for the analysis and characterization of copper phthalate (B1215562) (CuPc). Copper phthalate and its derivatives are of significant interest in materials science, electronics, and medicine, making robust analytical methodologies essential for research and development. This document details the principles, experimental protocols, and data interpretation for each technique, supported by quantitative data and workflow visualizations.

Introduction to Spectroscopic Characterization of this compound

This compound is a large, aromatic macrocyclic compound with a copper ion at its center, belonging to the metallophthalocyanine family. Its distinct electronic and vibrational properties give rise to characteristic spectra when analyzed with UV-Vis, IR, and Raman spectroscopy. These non-destructive techniques provide valuable information regarding the molecule's electronic transitions, vibrational modes, molecular structure, and even crystalline phase (polymorphism).[1][2] Accurate spectroscopic analysis is crucial for quality control, structural elucidation, and understanding the material's properties in various applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the this compound molecule. The extensive π-conjugated system of the phthalocyanine (B1677752) ring is responsible for its intense color and characteristic absorption bands. The spectrum is typically dominated by two main features: the Q-band in the visible region and the B-band (or Soret band) in the near-UV region.[3]

-

Q-band: Arises from the π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalocyanine macrocycle. It is very intense and often appears as a doublet, which can be influenced by aggregation and the molecular environment.

-

B-band (Soret band): Located at higher energy (shorter wavelength), this band originates from deeper π-π* transitions.[3]

The position and shape of these bands are sensitive to the central metal ion, peripheral substituents, solvent, and aggregation state of the molecules.[4]

Data Presentation: UV-Vis Absorption Maxima

| Band | Wavelength Range (nm) | Solvent/State | Notes |

| Q-band | 600–750 | Various | Intense absorption responsible for the blue-green color. Often appears as a doublet around 633 and 670 nm. |

| B-band | 300–400 | Various | Strong absorption in the near-UV region, typically observed around 340 nm.[3] |

Note: Specific λmax values can shift based on the solvent and sample concentration.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound in a solution phase.[5][6]

-

Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane).[7][8][9]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure absorbance values fall within the linear range of the instrument (ideally < 1.5).

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Select a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the this compound solution.

-

Place the reference cuvette in the appropriate holder and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 250-800 nm).

-

Replace the reference cuvette with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band.

-

If performing quantitative analysis, use the Beer-Lambert law (A = εbc) by creating a calibration curve from standards of known concentrations.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the vibrational modes of the functional groups and the overall molecular skeleton of this compound. The mid-infrared region provides a unique "fingerprint" with numerous sharp bands corresponding to the stretching and bending vibrations of the aromatic ring system (C=C, C-N) and the C-H bonds.[10]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| ~1607-1608 | C=C stretching in the aromatic ring | [1][11] |

| ~1528 | Cα-Nβ and Cβ-Cβ stretching | [11] |

| ~1492 | C-N stretching in conjugated aromatics | [10] |

| ~1411 | Isoindole deformation | [10] |

| 1350-1620 | Range for C=C and C=N stretching and isoindole deformations | [11] |

| 1230-1050 | Sharp, intense bands characteristic of the macrocycle | |

| 840-690 | C-H out-of-plane bending | |

| ~730 | C-H out-of-plane vibrations | [1] |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[12][13][14]

-

Sample Preparation:

-

Ensure the this compound sample is dry and free of moisture.

-

Weigh approximately 1-2 mg of the this compound powder.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder. The sample-to-KBr ratio should be roughly 1:100.

-

Combine the sample and KBr in an agate mortar.

-

-

Grinding and Mixing:

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size reduction.

-

-

Measurement:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (air).

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Cleanup:

-

Thoroughly clean the mortar, pestle, and die set immediately after use with an appropriate solvent (e.g., acetone) and dry them completely to avoid contamination.

-

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy, providing information about vibrational modes that involve a change in polarizability. It is particularly effective for studying the in-plane vibrations of the symmetric phthalocyanine macrocycle.[15][16] The technique can also be used to distinguish between different crystalline polymorphs (e.g., α- and β-forms) of this compound, which may have different physical and electronic properties.[2][17]

Data Presentation: Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

| ~1607, ~1589 | C=C stretching vibrations | [11] |

| ~1528-1532 | Cα-Nβ and Cβ-Cβ stretching (B1g phonon mode) | [11][17] |

| ~677, ~1439 | Characteristic peaks of the phthalocyanine macrocycle | [10] |

Experimental Protocol: Raman Spectroscopy (Powder Sample)

This protocol describes a typical setup for analyzing a solid powder sample.[18][19][20]

-

Instrumentation Setup:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm Nd:YAG laser).[19]

-

Ensure the instrument is properly calibrated.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder into a sample holder, such as a small aluminum cup or onto a microscope slide.[18]

-

Position the sample on the spectrometer's stage.

-

-

Measurement:

-

Use the microscope objective to focus the laser beam onto the surface of the powder sample.

-

Adjust the laser power and exposure time to maximize the signal-to-noise ratio without causing sample degradation (photobleaching) or detector saturation.[21]

-

Collect the Raman scattered light, typically in a backscattering geometry.[19] The Rayleigh scattered light (at the laser wavelength) is removed by a notch or edge filter.

-

Acquire the spectrum over the desired Raman shift range (e.g., 100-1700 cm⁻¹). Multiple acquisitions may be averaged to improve the signal quality.[20]

-

-

Data Analysis:

-

Process the raw spectrum to remove any background fluorescence, if present.

-

Identify the positions and relative intensities of the characteristic Raman peaks.

-

Compare the observed peaks with literature values for assignment.

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic techniques and derived molecular information.

References

- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 2. Distinguishing Polymorphs of the Semiconducting Pigment Copper Phthalocyanine by Solid-state NMR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. kbcc.cuny.edu [kbcc.cuny.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. THE PULSAR Engineering [thepulsar.be]

- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 20. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

Unveiling the Architecture of α-Copper Phthalocyanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of alpha-copper phthalocyanine (B1677752) (α-CuPc), a material of significant interest in the fields of organic electronics, pigment technology, and potentially, drug development. This document delves into the crystallographic parameters, molecular arrangement, and the experimental methodologies employed for its characterization, presenting the core data in a structured and accessible format.

Introduction to α-Copper Phthalocyanine

Copper phthalocyanine (CuPc) is a planar macrocyclic compound that exhibits polymorphism, meaning it can exist in several different crystal structures. Among these, the α- and β-forms are the most well-known.[1][2] The α-polymorph is considered a metastable form and is characterized by a distinct molecular packing that influences its electronic and optical properties.[3] Its potential applications as a semiconductor and in photodynamic therapy necessitate a thorough understanding of its solid-state structure.

Crystallographic Data of α-Copper Phthalocyanine

The crystal structure of α-CuPc has been a subject of study, with a significant redetermination of its structure providing key insights.[1][4][5] It has been established that α-CuPc can crystallize in a triclinic unit cell.[1][4][5] More recent studies have also identified the coexistence of another α-polymorph with a C2/c space group in vacuum-deposited thin films.[6]

For the purpose of this guide, we will focus on the well-documented triclinic structure. The crystallographic data for this form is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][4][5] |

| Space Group | P -1 (No. 2) | [6] |

| a (Å) | 12.886 ± 0.002 | |

| b (Å) | 3.769 ± 0.003 | |

| c (Å) | 12.061 ± 0.003 | |

| α (°) | 96.22 ± 0.07 | |

| β (°) | 90.62 ± 0.04 | |

| γ (°) | 90.32 ± 0.08 | |

| Cell Volume (ų) | 582.3 ± 0.5 | |

| Z (Molecules per unit cell) | 1 | [1][4][5] |

Molecular Arrangement and Stacking

A defining feature of the α-CuPc crystal structure is its molecular arrangement. Unlike many planar phthalocyanines that adopt a herringbone-type packing, α-CuPc exhibits a parallel molecular arrangement.[1][2][5] The molecules form columns, and the stacking mode within these columns is a key characteristic. The molecular stacking direction, when projected onto the molecular plane, is different by approximately 45° from that of the α-modifications of platinum phthalocyanine (PtPc) and metal-free phthalocyanine (H₂Pc).[1][4] This parallel stacking leads to a larger overlap between neighboring molecules compared to the β-modification, resulting in a shorter lattice constant along the column direction (the 'b' axis), which is typically around 3.8 Å.[1]

Experimental Protocols

The determination of the crystal structure of α-CuPc and the synthesis of the material involve several key experimental techniques.

Synthesis of α-Copper Phthalocyanine

The synthesis of copper phthalocyanine can be broadly categorized into two main industrial methods: the "bake" process and the "solvent" process.[7]

Bake Process (Urea Process): This method involves heating a mixture of phthalic anhydride, urea, a copper salt (e.g., copper(I) chloride), and a catalyst (e.g., ammonium (B1175870) molybdate) to high temperatures (around 180-250 °C).[7][8] The reaction proceeds through a melt, which solidifies as the product is formed.[8] The crude product is then purified by washing with acid and water to remove unreacted starting materials and byproducts.[8]

Solvent Process: In this method, the reactants (e.g., phthalonitrile (B49051) and a copper source) are suspended in a high-boiling organic solvent, such as nitrobenzene, and reacted at elevated temperatures (around 200°C).[7] This process generally results in higher yields compared to the bake process.[7]

Conversion to α-Phase: The initial synthesis often yields the more stable β-form of CuPc. To obtain the α-form, the β-form can be converted by methods such as:

-

Acid Pasting: Dissolving the crude pigment in concentrated sulfuric acid and then precipitating it in water.[9]

-

Grinding: Subjecting the β-form to prolonged grinding in a ball mill.[7]

-

Dry Milling: Activating the crude phthalocyanine through dry milling before further processing.[10]

Crystal Structure Determination

The primary techniques used to elucidate the crystal structure of α-CuPc are X-ray Diffraction (XRD) and Transmission Electron Diffraction (TED).

X-ray Diffraction (XRD): Powder X-ray diffraction is a fundamental technique for identifying the polymorphic form of CuPc and for determining its crystal structure.

-

Sample Preparation: The α-CuPc powder is typically mounted on a sample holder. For thin films, grazing incidence X-ray diffraction (GIXRD) is employed.[11][12]

-

Instrumentation: A diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å) is commonly used.[12][13]

-

Data Collection: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

-

Data Analysis: The resulting diffraction pattern, with characteristic peaks at specific Bragg's angles (2θ), is compared to known patterns for α-CuPc.[13] For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to refine the unit cell parameters and atomic positions.[4][14]

Transmission Electron Diffraction (TED): TED is a powerful technique for determining the crystal structure from single nanocrystals, which was crucial in the redetermination of the α-CuPc structure.[1][4][5]

-

Sample Preparation: Thin crystalline films of α-CuPc are grown on a suitable substrate, such as KCl.[1][4][5]

-

Instrumentation: A transmission electron microscope is used to obtain electron diffraction patterns from selected single crystals.

-

Data Collection: By tilting the specimen, different diffraction patterns corresponding to various zone axes are recorded.[5]

-

Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. The molecular packing is then determined by analyzing the diffraction intensities, often aided by molecular packing energy calculations.[1][4][5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and structural characterization of α-Copper Phthalocyanine.

Caption: Experimental workflow for α-CuPc synthesis and characterization.

Conclusion

The crystal structure of α-copper phthalocyanine is characterized by a triclinic unit cell and a distinctive parallel molecular stacking arrangement. This guide has provided a detailed summary of its crystallographic data and the experimental protocols for its synthesis and structural determination. A thorough understanding of these structural details is paramount for researchers and scientists working to harness the unique properties of α-CuPc in various technological and biomedical applications. The provided data and methodologies serve as a foundational resource for further investigation and development in these fields.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of copper perchlorophthalocyanine analysed by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - The Crystalline Structure of Copper Phthalocyanine Films on ZnO(11Ì 00) - American Chemical Society - Figshare [acs.figshare.com]

- 4. Redetermination of the crystal structure of alpha-copper phthalocyanine grown on KCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polymorphism and structure formation in copper phthalocyanine thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. EP0699720A1 - Process for preparing alpha-phase metal phtalocyanine pigments - Google Patents [patents.google.com]

- 10. US4859770A - Process for making alpha-phase phthalocyanine blue pigment comprising substantially 100 percent isometric crystals - Google Patents [patents.google.com]

- 11. The crystalline structure of copper phthalocyanine films on ZnO(1100) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. US4108863A - Copper phthalocyanine of novel crystal form - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Blueprint of a Key Industrial Pigment: The Crystal Structure of β-Copper Phthalocyanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Beta-copper phthalocyanine (B1677752) (β-CuPc) is a synthetic pigment of immense industrial importance, prized for its brilliant blue hue, exceptional stability, and versatile applications ranging from printing inks and coatings to organic electronics.[1] At the heart of its unique properties lies its specific crystalline arrangement. This technical guide provides a comprehensive overview of the crystal structure of β-CuPc, detailing its crystallographic parameters and the experimental protocols used for its determination.

Crystallographic Data of β-Copper Phthalocyanine

The crystal structure of β-copper phthalocyanine has been extensively studied, primarily using single-crystal X-ray diffraction.[2][3] These investigations have revealed a monoclinic crystal system. The key crystallographic data from various studies are summarized below for comparative analysis.

| Parameter | Value (Brown, 1968)[3][4] | Value (Solution-Processed Film)[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/a |

| a (Å) | 19.407 | 19.407 |

| b (Å) | 4.790 | 4.7900 |

| c (Å) | 14.628 | 14.628 |

| α (°) | 90 | 90 |

| β (°) | 120.93 | 120.560 ± 0.003 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | Not specified | Not specified |

| Z (molecules/unit cell) | 2 | 2 |

| R-factor | 7.3% | Not specified |

Molecular and Packing Structure

In the solid state, copper phthalocyanine molecules, which are nearly planar, stack in columns. The molecular planes are not perpendicular to the column axes but are inclined at an angle that varies between different polymorphic forms.[1] The β-polymorph is characterized by a "herringbone" packing arrangement of these molecular columns.[1] This arrangement is more thermodynamically stable compared to the metastable α-phase.[6] The distance between the central copper atoms in adjacent molecules within a stack is approximately 4.8 Å.[7]

Polymorphism of Copper Phthalocyanine

Copper phthalocyanine is known to exist in several polymorphic forms, with the α and β forms being the most common and industrially significant.[8] The different packing of the molecules in the solid state gives rise to distinct physical and chemical properties, including color.[1] The α-phase typically exhibits a reddish-blue hue, while the β-phase is a greener shade of blue.[1]

Experimental Protocols

The determination of the crystal structure of β-copper phthalocyanine is primarily achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of the key experiments cited in the literature.

Crystal Growth

High-quality single crystals are essential for accurate structure determination. For β-CuPc, single crystals are typically grown via sublimation.[1]

-

Apparatus: A horizontal tube furnace with a temperature gradient.

-

Procedure:

-

A sample of crude copper phthalocyanine powder is placed in a sealed, evacuated quartz tube.

-

The tube is placed in the furnace and heated to approximately 580 °C.[1]

-

The sublimed CuPc travels along the temperature gradient and crystallizes in a cooler region of the tube, forming needle-like single crystals of the β-phase.

-

Single-Crystal X-ray Diffraction Data Collection

The following protocol outlines the steps for collecting diffraction data from a single crystal of β-CuPc.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS area detector).

-

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of oil or grease.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: Based on the determined unit cell and symmetry, a data collection strategy is devised to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.

-

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.

-

Procedure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization process to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with a lower value indicating a better fit. For the structure determined by Brown in 1968, the final R-factor was 7.3% based on 1691 structure amplitudes.[2][3]

-

Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

-

This comprehensive guide provides a detailed overview of the crystal structure of β-copper phthalocyanine and the experimental techniques used to elucidate it. This information is crucial for researchers and scientists working with this important material, enabling a deeper understanding of its structure-property relationships and facilitating the development of new applications.

References

- 1. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 2. m.youtube.com [m.youtube.com]

- 3. Crystal structure of copper perchlorophthalocyanine analysed by 3D electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. sssc.usask.ca [sssc.usask.ca]

physical and chemical properties of copper phthalate

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Phthalate (B1215562)

Introduction

Copper(II) phthalate is a metal-organic complex composed of a copper(II) ion coordinated with a phthalate anion.[1] With the molecular formula C₈H₄CuO₄, this compound has garnered interest in various scientific fields due to its unique structural characteristics and versatile applications.[2] It serves as a key compound in the synthesis of pigments, acts as a catalyst in organic reactions, and exhibits potential in materials science and biological applications.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of copper(II) phthalate, detailed experimental protocols for its synthesis and characterization, and a visual representation of its key chemical processes.

Chemical Identity and Structure

Molecular Formula: C₈H₄CuO₄[2][3]

Molecular Weight: 227.66 g/mol [2][3]

CAS Numbers: 10027-30-2, 16223-74-8[2][3]

Synonyms: Phthalic acid copper(II) salt, 1,2-Benzenedicarboxylic acid, copper(2+) salt[1][3]

The structure of copper(II) phthalate is characterized by the coordination of copper(II) ions with the carboxylate groups of the phthalate ligand.[2] This interaction typically results in a three-dimensional coordination polymer network.[2] In this network, the phthalic acid molecules act as bridges between copper centers, with one carboxylate group binding to a copper ion in a bidentate fashion, while the other carboxylate group binds to a different copper ion in a monodentate fashion.[2]

The coordination geometry around the central copper(II) ion is often a distorted octahedral shape, a consequence of the Jahn-Teller effect.[2] The compound can exist in various hydrated forms, most commonly as a monohydrate (C₈H₄CuO₄·H₂O) or hemihydrate.[2]

Physical and Chemical Properties

The properties of copper(II) phthalate have been determined through various analytical techniques. The quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄CuO₄ | [2][3] |

| Molecular Weight | 227.66 g/mol | [2][3] |

| Appearance | Blue crystalline substance | [2] |

| Boiling Point | 378.3°C at 760 mmHg | [1][2] |

| Flash Point | 196.7°C | [1][2] |

| Vapor Pressure | 2.14E-06 mmHg at 25°C | [1] |

| Exact Mass | 226.94100 Da | [2] |

| Solubility | Limited solubility in water | [2][4] |

Experimental Protocols

Synthesis of Copper(II) Phthalate (Precipitation Method)

A common and straightforward method for synthesizing copper(II) phthalate involves a double decomposition reaction in an aqueous solution.[5]

Materials:

-

Copper(II) salt (e.g., Copper(II) nitrate[5] or Copper(II) sulfate[2])

-

Ammonium (B1175870) salt of phthalic acid[5] or Potassium hydrogen phthalate (KHP)[2]

-

Distilled water

Procedure:

-

Prepare a 0.1 M solution of copper(II) nitrate (B79036) in distilled water.[5]

-

Prepare a solution of the ammonium salt of phthalic acid by dissolving it in hot distilled water (pH adjusted to 5.5-5.7).[5]

-

Add an equivalent amount of the copper(II) nitrate solution to the hot phthalate salt solution.[5] A precipitate will form.[2][5]

-